molecular formula C15H15N5O3S B2373224 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034375-00-1

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2373224
CAS No.: 2034375-00-1
M. Wt: 345.38
InChI Key: VCOKDDGNMXVACX-UHFFFAOYSA-N
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Description

This compound is a bifunctional heterocyclic acetamide derivative featuring a pyrimidinone core (4-methyl-6-oxopyrimidine) and a thieno[2,3-d]pyrimidinone moiety (4-oxothieno[2,3-d]pyrimidine) linked via an ethylacetamide bridge. The pyrimidinone ring contributes hydrogen-bonding capacity through its carbonyl and NH groups, while the thienopyrimidinone system introduces aromatic and sulfur-based interactions. This compound’s synthesis likely involves alkylation or cyclocondensation strategies, as seen in structurally related analogs .

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-10-6-13(22)20(8-17-10)7-12(21)16-3-4-19-9-18-14-11(15(19)23)2-5-24-14/h2,5-6,8-9H,3-4,7H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOKDDGNMXVACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCN2C=NC3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multi-step reactions. Here’s a simplified outline:

  • Formation of Pyrimidine Ring: Starting with 4-methyl-6-oxopyrimidine, the ring is constructed through cyclization reactions using suitable precursors.

  • Introduction of Thieno[2,3-d]pyrimidine Group: The thieno[2,3-d]pyrimidine component is synthesized separately, commonly using a thiophene derivative and nitrogen-containing reagents.

  • Coupling Reaction: Both heterocyclic rings are then coupled through an amide linkage, often requiring the use of coupling agents like EDC or DCC. Industrial Production Methods: Scale-up in an industrial context would demand optimization for yield and purity. Methods involve continuous flow chemistry or the use of solid-phase synthesis to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, where reagents like potassium permanganate (KMnO4) are used.

  • Reduction: It can be reduced using agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium methoxide (NaOMe). Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), oxygen (O2) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.

  • Substitution: Sodium methoxide (NaOMe), pyridine as a solvent. Major Products Formed: Products of these reactions include oxidized derivatives, reduced forms of the original compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for derivatization, making it useful in creating new chemical entities. Biology: Potential applications in biochemistry arise from its interaction with biomolecules. It can act as an inhibitor or modulator of specific enzymatic activities. Medicine: Pharmacologically, it holds potential for drug development, possibly targeting specific pathways or receptors due to its structural attributes. Industry: Used in the manufacture of advanced materials or as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can inhibit or modify the activity of these targets, impacting biological pathways. For example, its binding to a specific enzyme might block a substrate from accessing the active site, effectively reducing the enzyme's activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinone/Thienopyrimidine Cores

Several compounds share structural motifs with the target molecule:

Compound Name/ID Key Structural Features Substituents/Modifications Yield (%) Melting Point (°C) Spectral Data (Key Peaks) Source
Target Compound Pyrimidinone + thienopyrimidinone linked via ethylacetamide 4-methyl, 6-oxo (pyrimidinone); 4-oxo (thieno) - - IR: ~1,730–1,690 cm⁻¹ (C=O); NMR: δ 2.10–4.73
N-(7-Methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Tetrahydrothieno[2,3-d]pyrimidinone + acetamide Phenylamino, methyl, acetyl 73 143–145 IR: 3,390 (NH), 1,730 (C=O); NMR: δ 2.10–7.47
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano-thieno[2,3-d]pyrimidin-3-yl]acetate Annulated thiopyrano-thienopyrimidine + ethyl ester Methylsulfanyl, ethyl ester - - -
2-[(4-Methyl-6-oxopyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Pyrimidinethione + benzylacetamide Benzyl, thioether 66 196 NMR: δ 12.50 (NH), 4.11 (SCH2)
2-[(4-Methyl-6-oxopyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidinethione + dichlorophenylacetamide 2,3-Dichlorophenyl 80 230–232 MS: m/z 344.21 [M+H]+; NMR: δ 7.82 (Ar-H)

Key Observations :

  • Synthetic Yields : The dichlorophenyl analog (5.6) achieves a higher yield (80%) compared to the benzyl derivative (5.12, 66%), likely due to enhanced electrophilicity of the chloro-substituted aryl group in alkylation reactions .
  • Thermal Stability: Melting points correlate with aromatic substitution; dichlorophenyl (5.6, 230°C) and phenoxy-phenyl (5.15, 224°C) derivatives exhibit higher stability than aliphatic-substituted analogs (e.g., 143–145°C in ).
  • Spectral Signatures: IR carbonyl peaks (1,690–1,730 cm⁻¹) and NH stretches (~3,390 cm⁻¹) are conserved across pyrimidinone/acetamide derivatives .
Pharmacokinetic and Bioactivity Insights

While direct ADMET data for the target compound are unavailable, structural analogs provide clues:

  • Enzyme Inhibition: Thieno[2,3-d]pyrimidinones are known kinase inhibitors (e.g., JAK2, EGFR), suggesting the target compound may share similar binding mechanisms .

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}\text{O}_{\text{W}}

Where XX, YY, ZZ, and WW represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular framework. The specific arrangement of functional groups contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation. For instance, compounds with thienopyrimidine structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma) cells .
  • Antimicrobial Properties : The structural features of the compound suggest potential antimicrobial effects. Similar compounds have been reported to exhibit activity against bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation pathways, such as EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), which is a target in cancer therapy .
  • Cell Cycle Arrest : By affecting signaling pathways related to cell cycle regulation, the compound could induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Several studies have investigated the biological activity of related compounds:

Compound Cell Line Tested IC50 (nM) Effect Observed
Thienopyrimidine Derivative AMCF-79.1Cytotoxicity
Thienopyrimidine Derivative BMDA-MB-23128.0Cytotoxicity
Thienopyrimidine Derivative CHT10803.0Antitumor Activity

These findings suggest that modifications on the thienopyrimidine scaffold can lead to enhanced biological activity against cancer cell lines.

Case Studies

  • In Vitro Studies : A study involving a series of thienopyrimidine derivatives indicated that certain substitutions led to increased cytotoxicity against MCF-7 cells with IC50 values in the low nanomolar range . These results underscore the importance of structural optimization in enhancing biological activity.
  • Preclinical Models : In vivo studies using animal models demonstrated that thienopyrimidine derivatives could effectively reduce tumor growth rates when administered at therapeutic doses, highlighting their potential for further development as anticancer agents .

Q & A

Basic: What strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Answer:
Key factors include:

  • Reagent Selection : Use catalysts (e.g., palladium for cross-coupling) and high-purity starting materials to minimize side reactions .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclization), solvent polarity (DMSO or DMF for solubility), and reaction time (monitored via TLC/HPLC) .
  • Workup Protocols : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification .
  • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H NMR (e.g., characteristic peaks at δ 10.08 ppm for NHCO) .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Answer:

  • 1^1H/13^{13}C NMR : Identify pyrimidine protons (δ 6.01–7.75 ppm) and acetamide carbonyls (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 376.0 for analogs) .
  • IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm1^{-1}) and thioamide C=S bonds (∼1100 cm1^{-1}) .
  • HPLC : Monitor reaction progress and purity using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers design assays to evaluate the compound’s biological activity against specific enzyme targets?

Answer:

  • In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., PRMT5 inhibition) with IC50_{50} calculations .
  • Receptor Binding Studies : Employ surface plasmon resonance (SPR) or radioligand binding assays to quantify affinity (Kd_d) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate results with structural analogs (e.g., thieno[2,3-d]pyrimidine derivatives) .

Advanced: What methodologies resolve conflicting data on the compound’s solubility and stability in different solvents?

Answer:

  • Solubility Profiling : Use shake-flask methods with UV-Vis quantification in PBS, DMSO, and ethanol .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify decomposition products .
  • pH-Dependent Analysis : Measure solubility at pH 2–8 using potentiometric titration .

Basic: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., PRMT5 or kinase domains) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with activity data from analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Advanced: What experimental approaches validate the compound’s metabolic pathways and potential toxicity?

Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to identify Phase I metabolites via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Ames Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .

Advanced: How to address contradictory bioactivity results between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma concentration-time curves) and tissue distribution in rodent models .
  • Metabolite Profiling : Compare in vitro metabolites (HLM) with in vivo plasma samples to identify active/toxic species .
  • Dose-Response Reassessment : Adjust dosing regimens to account for species-specific metabolic differences .

Basic: What synthetic modifications enhance the compound’s stability during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines .
  • Excipient Formulation : Use cyclodextrins or liposomes to improve aqueous stability .

Advanced: How can researchers elucidate the role of the thioamide moiety in reactivity?

Answer:

  • Kinetic Studies : Compare reaction rates of thioamide vs. amide analogs under oxidative conditions (e.g., H2_2O2_2) .
  • X-ray Crystallography : Resolve bond lengths/angles to assess electronic effects .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Advanced: What strategies differentiate this compound’s mechanism of action from structurally similar analogs?

Answer:

  • Proteomics Profiling : Use SILAC labeling to identify unique protein targets in treated cells .
  • CRISPR Screening : Knock out candidate receptors/enzymes and assess activity loss .
  • Crystal Structure Comparison : Overlay binding poses with analogs (e.g., oxadiazole vs. pyrimidine derivatives) .

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